BenchChemオンラインストアへようこそ!

2-(5-aminopyrazin-2-yl)phenol

Mitotic Kinase Nek2 Inhibition Structure‑Activity Relationship Cancer Biology

2-(5‑Aminopyrazin‑2‑yl)phenol (CAS 573988‑47‑3) is a bifunctional heterocyclic building block that combines an ortho‑phenol substituent with a 5‑aminopyrazine core. Computed physicochemical properties include an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 72 Ų.

Molecular Formula C10H9N3O
Molecular Weight 187.2
CAS No. 573988-47-3
Cat. No. B6162165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-aminopyrazin-2-yl)phenol
CAS573988-47-3
Molecular FormulaC10H9N3O
Molecular Weight187.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Aminopyrazin-2-yl)phenol (CAS 573988-47-3) Procurement Baseline: Class, Physicochemical Identity, and Evidence Gap Summary


2-(5‑Aminopyrazin‑2‑yl)phenol (CAS 573988‑47‑3) is a bifunctional heterocyclic building block that combines an ortho‑phenol substituent with a 5‑aminopyrazine core. Computed physicochemical properties include an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 72 Ų . The compound is supplied at 95% purity primarily as a research‑grade intermediate for medicinal chemistry derivatisation . Despite being catalogued by several vendors, a systematic search of primary literature, patents, and authoritative databases reveals an absence of publicly available, comparator‑anchored quantitative biological or physicochemical performance data that would support a specific procurement preference over closely related aminopyrazine‑phenol regioisomers or functional analogs. This guide therefore documents the current evidence gap and defines the data types that would be required to convert the compound from a generic screening scaffold into a preferentially selectable entity.

Why In‑Class Aminopyrazine‑Phenol Regioisomers Cannot Be Assumed Interchangeable: The Evidence Gap


For aminopyrazine‑phenol congeners, even modest positional changes (ortho‑ vs. meta‑ vs. para‑phenol substitution) can alter hydrogen‑bond donor/acceptor geometry, intramolecular hydrogen‑bonding propensity, and electronic distribution across the pyrazine ring . These physicochemical perturbations have the potential to translate into divergent solubility, metabolic stability, or target‑binding profiles. However, in the specific case of 2‑(5‑aminopyrazin‑2‑yl)phenol, no publicly available head‑to‑head experimental datasets quantify how the ortho‑phenol arrangement modulates any measurable performance parameter relative to its closest positional isomers, e.g., 4‑(5‑aminopyrazin‑2‑yl)phenol or 3‑(5‑aminopyrazin‑2‑yl)phenol. Consequently, generic substitution decisions rest solely on structural analogy rather than on verified differential data. The sections below identify the exact evidence dimensions that remain unfilled and outline the comparative studies that would enable an evidence‑based selection.

Quantitative Comparative Evidence Requisition List for 2-(5-Aminopyrazin-2-yl)phenol (CAS 573988-47-3)


Head‑to‑Head Nek2 Kinase Inhibition Potency vs. Aminopyrazine HTS Hit 2 and Optimized Analogs

The aminopyrazine chemotype has been validated as a Nek2 kinase inhibitor scaffold, with an initial HTS hit (compound 2) and subsequent optimized analogs showing low‑micromolar to sub‑micromolar IC50 values in enzymatic assays . The study reported an IC50 of 870 nM for a representative aminopyrazine derivative in Nek2 binding . However, 2‑(5‑aminopyrazin‑2‑yl)phenol was not included in the published SAR exploration, leaving its potency relative to the disclosed aminopyrazine series unknown. A direct comparison under identical assay conditions is required to determine whether the ortho‑phenol substitution confers improved hinge‑region hydrogen‑bonding or affects the unusual inactive kinase conformation utilised by this inhibitor class.

Mitotic Kinase Nek2 Inhibition Structure‑Activity Relationship Cancer Biology

Comparative Physicochemical Profiling: Ortho‑ vs. Para‑Phenol Regioisomer Solubility and logD

The computed XLogP3 of 2‑(5‑aminopyrazin‑2‑yl)phenol is 0.7 with a TPSA of 72 Ų . While this places the compound within generally favourable drug‑like space, no experimentally measured aqueous solubility, logD7.4, or pKa data are publicly available for this species. Critically, the same parameters have not been experimentally determined under identical conditions for the para‑hydroxy isomer 4‑(5‑aminopyrazin‑2‑yl)phenol (CAS 204770‑67‑2) or the meta‑hydroxy isomer, precluding any evidence‑based claim that the ortho arrangement yields a solubility or permeability advantage. Comparative shake‑flask solubility and chromatographic logD measurements are required to differentiate these positional isomers.

Physicochemical Profiling Regioisomer Comparison Lead Optimisation

Antimicrobial or Anti‑tubercular Activity Profiling Against Drug‑Resistant Strains

References in supplier databases indicate that 2‑(5‑aminopyrazin‑2‑yl)phenol derivatives have been investigated for antimicrobial activity, including against drug‑resistant Mycobacterium tuberculosis strains in academic screening campaigns . However, no primary publication reporting MIC values for the parent compound 2‑(5‑aminopyrazin‑2‑yl)phenol against a defined panel of bacterial strains, alongside comparator compounds (e.g., isoniazid, rifampicin, or other aminopyrazine analogs), has been identified. Quantitative MIC, MBC, and selectivity index data (e.g., HepG2 cytotoxicity CC50) are necessary to position this compound relative to existing anti‑tubercular scaffolds.

Antimicrobial Resistance Mycobacterium tuberculosis Phenotypic Screening

Kinase Selectivity Profiling: Broad‑Panel Screening vs. Established Aminopyrazine Kinase Inhibitors

Aminopyrazine‑based compounds have demonstrated kinase inhibitory activity across multiple targets including PI3Kδ (IC50 ≤ 1 nM), MNK1/2, and CSF‑1R . The 5‑aminopyrazine‑2‑yl motif found in the target compound appears in patent and literature kinase inhibitor structures, suggesting potential poly‑pharmacology. However, no broad‑panel kinase selectivity screen (e.g., 100‑kinase panel at 1 µM) has been reported for 2‑(5‑aminopyrazin‑2‑yl)phenol specifically. Without such data, it is impossible to determine whether the ortho‑phenol group confers a narrower or broader selectivity fingerprint compared to other 5‑aminopyrazine‑2‑yl derivatives lacking the ortho‑hydroxy substituent.

Kinase Selectivity Polypharmacology Tool Compound Validation

Synthetic Accessibility and Purity‑Consistency Benchmarking Against Alternative Aminopyrazine Building Blocks

2‑(5‑Aminopyrazin‑2‑yl)phenol is commercially available at 95% purity . Synthesis routes utilising Suzuki coupling of 2‑amino‑5‑bromopyrazine with 2‑hydroxyphenylboronic acid have been described in vendor documentation . However, no published comparative study documents the isolated yield, scalability, or batch‑to‑batch purity consistency of this compound versus the analogous para‑hydroxy isomer 4‑(5‑aminopyrazin‑2‑yl)phenol or other commercially available 5‑aminopyrazine‑2‑yl building blocks. Data on residual palladium content, purification efficiency, and long‑term storage stability (e.g., under ambient vs. refrigerated conditions) are absent from the public domain.

Synthetic Tractability Building Block Quality Medicinal Chemistry

Cellular Permeability and Metabolic Stability vs. Aminopyrazine Probes

No Caco‑2 permeability (Papp A→B), MDCK‑MDR1 efflux ratio, or human/mouse liver microsome intrinsic clearance data have been reported for 2‑(5‑aminopyrazin‑2‑yl)phenol. For the aminopyrazine chemotype in general, ADME properties are known to be highly sensitive to the nature and position of aryl substituents . The ortho‑phenol could potentially participate in intramolecular hydrogen bonding with the pyrazine nitrogen, affecting membrane permeability in ways not predicted from computed logP alone. Comparative experimental ADME datasets against the meta‑ and para‑hydroxy isomers, or against the des‑hydroxy parent 2‑(5‑aminopyrazin‑2‑yl)benzene, are required to test this hypothesis.

ADME Profiling Caco‑2 Permeability Microsomal Stability

Evidence‑Limited Application Scenarios for 2-(5-Aminopyrazin-2-yl)phenol (CAS 573988-47-3) Pending Comparative Data Generation


Medicinal Chemistry Fragment‑Based Screening When Ortho‑Phenol Hydrogen‑Bonding Poised as Differentiator

The compound can be deployed as a fragment in general aminopyrazine‑focused library screens, but only when the research question specifically concerns the contribution of an ortho‑positioned hydrogen‑bond donor. In such a design, procurement should be paired with a commitment to generate head‑to‑head data against the meta‑ and para‑hydroxy isomers, as no pre‑existing comparative data support a preference for the ortho isomer . Without this data, any hit from the ortho compound cannot be attributed to the substitution pattern with confidence, reducing the interpretability and publication value of the screen.

Synthetic Intermediate for Derivatisation Requiring Ortho‑Directed Metalation or Proximity‑Driven Cyclisation

The ortho relationship between the phenol hydroxyl and the pyrazine ring may be exploited in synthetic sequences that require intramolecular cyclisation (e.g., formation of benzoxazole or benzofuran fused systems) or ortho‑directed metalation . This potential utility remains hypothetical until comparative reaction yields with the meta and para isomers are published. Procurement for this purpose should be accompanied by internal benchmarking studies documenting yield, regioselectivity, and product purity relative to the alternative regioisomers.

Biochemical Assay Development When an Aminopyrazine Scaffold with a Built‑In Spectroscopic Handle Is Needed

The phenolic hydroxyl can serve as a derivatisation handle for fluorescent or affinity tags, and the aminopyrazine chromophore may provide intrinsic UV absorbance for HPLC detection. However, whether the ortho position offers superior derivatisation efficiency or reduced interference with target binding relative to para‑substituted analogs has not been quantitatively assessed . This scenario is appropriate only for exploratory assay development where comparative tagging efficiency will be experimentally determined.

Computational Chemistry Model Building Requiring Ortho‑Substituent Conformational Sampling

The computed XLogP3 (0.7) and TPSA (72 Ų) values place the compound in drug‑like chemical space, and the ortho‑phenol introduces conformational constraints (potential intramolecular H‑bond) that are valuable for testing conformational sampling algorithms or scoring functions. The compound's procurement value in this context derives from its well‑defined but under‑characterised conformational behaviour and is separable from biological performance claims, provided the user acknowledges the absence of experimental validation data.

Quote Request

Request a Quote for 2-(5-aminopyrazin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.